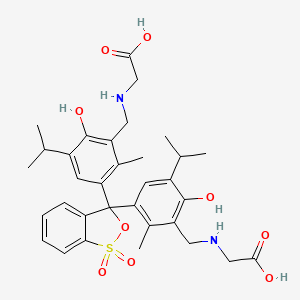

GLYCINE THYMOL BLUE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3810-63-7 |

|---|---|

Molecular Formula |

C33H40N2O9S |

Molecular Weight |

640.7 g/mol |

IUPAC Name |

2-[[5-[3-[3-[(carboxymethylamino)methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methylamino]acetic acid |

InChI |

InChI=1S/C33H40N2O9S/c1-17(2)21-11-26(19(5)23(31(21)40)13-34-15-29(36)37)33(25-9-7-8-10-28(25)45(42,43)44-33)27-12-22(18(3)4)32(41)24(20(27)6)14-35-16-30(38)39/h7-12,17-18,34-35,40-41H,13-16H2,1-6H3,(H,36,37)(H,38,39) |

InChI Key |

SHYNCDVGSJTRCP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C(=C1CNCC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CNCC(=O)O)C |

Canonical SMILES |

CC1=C(C=C(C(=C1CNCC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CNCC(=O)O)C |

Other CAS No. |

3810-63-7 |

Origin of Product |

United States |

Historical Context and Development Within the Field of Complexometry

The primary goal of complexometry is to enable the selective determination of individual metals in solutions through titration. The mid-20th century saw significant advancements in this field, largely driven by the need for more precise and selective analytical methods. researchgate.netaakash.ac.in A key challenge was the development of indicators that could signal the endpoint of a titration for a specific metal ion, often in the presence of other metals.

The synthesis of new indicators during this period focused on modifying existing dye structures to incorporate specific chelating groups. This approach aimed to create compounds that would form stable, colored complexes with certain metal ions, providing a sharp and clear visual endpoint. Glycine (B1666218) Thymol (B1683141) Blue emerged from this line of research as a "highly selective" indicator. Its creation was part of a broader effort to expand the toolkit of analytical chemists, moving beyond general metallochromic indicators to those with tailored functionalities for specific applications, such as the analysis of alloys or pharmaceutical compounds.

Derivation and Structural Relationship to Parent Sulfonephthalein Indicators E.g., Thymol Blue

Glycine (B1666218) Thymol (B1683141) Blue is a derivative of Thymol Blue, a well-known sulfonephthalein dye. vulcanchem.comgspchem.com Thymol Blue, also called thymolsulfonephthalein, functions as a pH indicator with two distinct color transition ranges. gspchem.comvedantu.comwikipedia.org Its structure is the foundation upon which the more complex Glycine Thymol Blue molecule is built. vulcanchem.com

The synthesis of this compound involves a Mannich condensation reaction, a fundamental organic reaction. In this process, Thymol Blue is reacted with glycine, the simplest amino acid, and formaldehyde (B43269). vulcanchem.com This reaction attaches a carboxymethylaminomethyl group, derived from glycine, to the phenolic ring of the Thymol Blue structure. The resulting molecule integrates the pH-sensitive chromophore of Thymol Blue with the amino acid functionality of glycine. vulcanchem.com This structural modification is central to its specialized function as a metallochromic indicator.

| Property | Thymol Blue | This compound |

| Synonym | Thymolsulfonephthalein | N/A |

| Molecular Formula | C27H30O5S | C33H40N2O9S |

| Appearance | Brownish-green or reddish-brown crystalline powder vedantu.comwikipedia.org | Powder vulcanchem.com |

| pH Transition Range 1 | pH 1.2–2.8 (Red to Yellow) gspchem.comwikipedia.org | pH 1.2–2.8 (Red to Yellow) vulcanchem.com |

| pH Transition Range 2 | pH 8.0–9.6 (Yellow to Blue) gspchem.comwikipedia.org | pH 8.0–9.6 (Yellow to Blue) vulcanchem.com |

Unique Characteristics and Research Niche of Glycine Thymol Blue As a Ligand

Mannich Condensation as a Foundational Synthetic Pathway

The primary method for synthesizing this compound is the Mannich condensation, a three-component organic reaction that involves an aminoalkylation of an acidic proton located on a carbonyl compound. In the context of this compound, this reaction introduces aminocarboxymethyl groups onto the thymol blue framework.

Precursor Selection and Reaction Conditions for this compound Synthesis

The synthesis of this compound involves the careful selection of precursors and precise control of reaction conditions. The key precursors are thymol blue, glycine, and formaldehyde (B43269). researchgate.net Thymol blue, a sulfonephthalein dye, serves as the structural backbone of the final molecule. vulcanchem.com Glycine, the simplest amino acid, provides the aminocarboxymethyl functionality that is crucial for the compound's chelating properties. vulcanchem.com Formaldehyde acts as the linker, facilitating the condensation reaction.

The reaction is typically carried out in a suitable solvent under controlled pH and temperature. vulcanchem.com While specific protocols may vary, the general procedure involves dissolving thymol blue in an appropriate solvent, followed by the gradual addition of glycine and formaldehyde. vulcanchem.com Maintaining a specific pH is critical to facilitate the reaction, and continuous stirring ensures a homogenous solution. vulcanchem.com The reaction conditions are optimized to achieve a high yield and purity of the final product.

| Precursor/Condition | Role/Parameter |

| Thymol Blue | Structural backbone of the indicator |

| Glycine | Provides the aminocarboxymethyl chelating group |

| Formaldehyde | Acts as a linker in the Mannich condensation |

| Solvent | Dissolves reactants and facilitates the reaction |

| pH | Controlled to optimize the reaction rate and yield |

| Temperature | Maintained at a specific level for optimal reaction kinetics |

Mechanistic Insights into the Introduction of Aminocarboxymethyl Groups

The Mannich reaction, in this context, is an electrophilic substitution that introduces an aminomethyl group onto the thymol blue structure. chemistrysteps.com The reaction proceeds through the formation of an Eschenmoser's salt analogue from the reaction between glycine and formaldehyde. This iminium ion is a potent electrophile.

The thymol blue molecule, possessing activated aromatic rings due to the hydroxyl and alkyl substituents, acts as the nucleophile. The electron-rich positions on the phenol (B47542) rings of thymol blue attack the carbon of the iminium ion. This results in the attachment of the aminocarboxymethyl group to the thymol blue framework. The removal of a carboxymethyl group from the original chelating group in similar indicators leads to a decrease in the range of cations with which the indicator reacts.

Targeted Structural Modifications for Enhanced Performance

To improve the analytical performance of this compound, researchers can introduce targeted structural modifications. These changes can alter the compound's chelating properties, selectivity, and sensitivity.

Strategies for Altering Chelating Properties and Selectivity Profiles

The chelating ability of this compound is primarily due to the presence of the aminocarboxymethyl groups, which can coordinate with metal ions. The selectivity of the indicator for specific metal ions can be modified by altering the steric and electronic environment around these chelating groups.

Strategies to achieve this include:

Introducing bulky substituents: Adding sterically demanding groups near the chelating site can hinder the coordination of certain metal ions, thereby increasing selectivity for smaller ions.

Modifying electronic properties: The introduction of electron-donating or electron-withdrawing groups on the aromatic rings of the thymol blue backbone can influence the electron density on the chelating groups, thereby affecting the stability of the metal-indicator complex. researchgate.net

Varying the amino acid: Replacing glycine with other amino acids can introduce different side chains, which can influence the chelating properties and introduce new specific interactions with metal ions.

These modifications can lead to indicators with enhanced selectivity for specific metal ions, such as copper.

Synthesis of Analogues for Comparative Research

The synthesis of analogues of this compound is a valuable tool for comparative research. By systematically altering the structure of the molecule and evaluating the performance of the resulting analogues, researchers can gain insights into the structure-activity relationship. researchgate.net

For example, synthesizing a series of analogues with different amino acids in place of glycine would allow for a direct comparison of how the amino acid side chain affects the indicator's properties. Similarly, preparing analogues with different substitution patterns on the thymol blue backbone can elucidate the role of specific functional groups in determining the indicator's performance. These comparative studies are essential for the rational design of new and improved metallochromic indicators.

Optimization and Scalability Considerations for Research-Grade Production

The production of this compound for research purposes requires careful optimization of the synthesis process to ensure a consistent and high-quality supply. Key considerations include maximizing the reaction yield, simplifying purification procedures, and ensuring the scalability of the synthesis. d-nb.info

Optimization strategies may involve a systematic study of reaction parameters such as temperature, reaction time, and reactant stoichiometry to identify the conditions that provide the highest yield of the desired product. researchgate.net The development of efficient purification methods, such as recrystallization or chromatography, is also crucial for obtaining research-grade material with high purity. vulcanchem.com

Metal Ion Chelation Dynamics and Stoichiometry

The formation of a stable chelate complex is the fundamental principle behind the function of this compound. This process involves the metal ion binding to multiple donor atoms within the ligand molecule, resulting in a ring-like structure.

In a weakly acidic medium, this compound reacts with copper(II) ions to produce a distinct and intense blue color. This color change is indicative of complex formation. Like many amino acid complexes, the glycinate (B8599266) portion of the molecule likely forms a five-membered chelate ring with the copper(II) ion. wikipedia.org The ligand acts as a bidentate species, coordinating through both a nitrogen atom and an oxygen atom. wikipedia.orgnih.gov Specifically, the nitrogen from the aminomethyl group and an oxygen from the carboxylate group are believed to be involved in binding the metal ion. ijnc.iruwimona.edu.jm This coordination geometry for copper(II) complexes often results in a square planar arrangement. wikipedia.org

The stoichiometry of these complexes, particularly with copper(II), is predominantly 1:1 (metal-to-ligand). mdpi.comnih.gov This means that one copper(II) ion binds to one molecule of this compound. The formation of complexes with higher ligand ratios, such as 1:2 or 1:3, has not been observed. mdpi.com

Table 1: Coordination Details of a Representative Copper(II)-Glycinate Complex

| Parameter | Description |

|---|---|

| Metal Ion | Copper(II) (Cu²⁺) |

| Ligand | Glycinate |

| Coordination | Bidentate (κ²Ο,Ν) |

| Chelate Ring Size | 5-membered |

| Typical Geometry | Square Planar |

| Stoichiometry | 1:1 (Metal:Ligand) |

This table presents a generalized model based on typical copper-glycinate interactions.

The interaction between a metal ion and a ligand like this compound can be described by both its thermodynamic stability and its kinetic lability or inertness. scribd.comcbpbu.ac.in Thermodynamic stability refers to the extent to which the complex will form and persist at equilibrium, often quantified by a stability constant. scribd.com Kinetic stability, on the other hand, describes the rate at which the complex forms and undergoes further reactions. cbpbu.ac.inlibretexts.org

For copper(II) complexes with amino acid-derived ligands, the formation is generally rapid. The reaction involving this compound and copper is noted to be significantly more sensitive than reactions with ammonia or glycine alone. In contrast, the complex formation with nickel ions is reported to be very slow, only occurring in the presence of high metal concentrations. This difference in reaction kinetics contributes to the selectivity of this compound for copper.

Thermodynamically, the stability of metal-amino acid complexes follows a general trend for transition metals, which is often in the order of Cu²⁺ > Ni²⁺ > Co²⁺ > Fe²⁺ > Mn²⁺. nih.govscielo.org This high stability for copper(II) complexes is a key factor in the effectiveness of this compound as an indicator for this metal. The formation of the chelate ring provides significant thermodynamic stability. scielo.org

Elucidation of Coordination Modes with Transition Metal Ions (e.g., Copper(II))

Influence of Solution Parameters on Complexation Equilibria

The equilibrium between the free ligand, the metal ion, and the metal-ligand complex is sensitive to various solution conditions. These parameters can significantly alter the stability and concentration of the colored complex, thereby affecting the accuracy and applicability of this compound as an indicator.

The formation of metal complexes with ligands like this compound is highly dependent on the pH of the solution. ijnc.iruwimona.edu.jm This is because the metal ion competes with protons for the same binding sites on the ligand. ijnc.iruwimona.edu.jm For this compound, complexation with copper(II) occurs in a weakly acidic medium.

At low pH values, the donor atoms on the this compound molecule, particularly the nitrogen of the amine and the oxygens of the carboxylate group, are protonated. ijnc.ir For the metal ion to bind, it must displace these protons. uwimona.edu.jm As the pH increases, the ligand deprotonates, making it more available to coordinate with the metal ion, thus favoring complex formation. ijnc.ir For instance, studies on similar systems like Fe(III) with methyl thymol blue show that an optimal pH is crucial for achieving the most stable complex, as it ensures the ionizable groups of the reagent are in the ideal state for coordination. tandfonline.com The stability of metal-glycinate complexes generally increases with increasing pH up to a certain point, beyond which metal hydroxide (B78521) precipitation may occur. ijnc.ir

Table 2: pH-Dependent Speciation in a General Metal-Glycine System

| pH Range | Predominant Species | Complex Formation Status |

|---|---|---|

| < 3-4 | Free Metal Ion, Protonated Ligand (H₃N⁺CH₂COOH) | Minimal complex formation. ijnc.ir |

| 4-6 | 1:1 Metal-Ligand Complex (ML) | Formation of the initial complex is observed and increases. ijnc.ir |

| > 6-8 | 1:2 Metal-Ligand Complex (ML₂) | Further complexation can occur if stoichiometry allows. ijnc.ir |

This table illustrates the general trend of how pH influences the formation of metal-glycine complexes based on available data for similar systems.

The ionic strength of the solution, which is a measure of the total concentration of ions, can influence the stability of metal-ligand complexes. researchgate.net Changes in ionic strength can affect the activity coefficients of the ions involved in the complexation equilibrium, thereby shifting the position of the equilibrium. researchgate.net For charged complexes, an increase in ionic strength generally leads to a decrease in the stability constant due to the screening of electrostatic interactions between the metal ion and the ligand. plos.orgnih.gov This effect is particularly relevant for titrations where the concentration of salts may change. ias.ac.in

The nature of the solvent also plays a role in complex stability. gla.ac.in The presence of less polar solvents can affect the "useful" stability constant of a complex. Solvents can influence the solvation of the metal ions and the ligand, which in turn affects the thermodynamics of complex formation. uoanbar.edu.iq For example, titrations that may not be feasible in water can sometimes be successfully carried out in non-aqueous solvents where the properties of the acid-base indicator and the stability of the complex are altered. gla.ac.inlibretexts.org

pH-Dependence of Ligand-Metal Interactions

Comparative Analysis of Chelating Behavior with Related Ligands

The chelating properties of this compound can be understood more clearly by comparing it to related ligands. This compound is synthesized from thymol blue, glycine, and formaldehyde via a Mannich condensation. Its structure contains a carboxymethylaminomethyl group attached to the phenolic ring system.

A closely related ligand is methylthymol blue, which is derived from the same parent dye but contains an iminodiacetic acid group instead of a single carboxymethylaminomethyl group. This means methylthymol blue has an additional carboxymethyl group. The removal of one of these carboxymethyl groups to form this compound leads to a decrease in the range of cations with which the indicator reacts. This structural difference enhances the selectivity of this compound. While methylthymol blue can be used for the complexometric determination of a wide array of metal ions, this compound is noted for its high selectivity, particularly for copper(II). nih.gov

Compared to the simple amino acid glycine, this compound forms a much more sensitive complex with copper(II). While glycine itself forms stable chelate complexes with metal ions like copper(II) and iron(II), the larger conjugated system of the thymol blue backbone in this compound results in a pronounced chromic (color) effect upon complexation, making it a useful visual indicator. scielo.org The stability of the ferrous bis-glycinate chelate is moderate, which allows for the iron to be biologically available, whereas stronger chelating agents like EDTA form much more stable complexes that can limit the bioavailability of the metal ion. scielo.org this compound's complexing strength is tailored to be strong enough for sensitive detection but also selective.

Advanced Analytical Applications of Glycine Thymol Blue in Chemical Research

Spectrophotometric and Colorimetric Methodologies in Trace Analysis

The distinct spectrophotometric characteristics of glycine (B1666218) thymol (B1683141) blue make it a valuable tool for trace analysis. vulcanchem.com Its ability to form colored complexes with metal ions allows for the development of sensitive and selective analytical methods. vulcanchem.comdss.go.th

Development of Quantitative Assays for Metal Ion Determination (e.g., Copper)

Glycine thymol blue is particularly effective as a metallochromic indicator for the detection and quantification of various metal ions. vulcanchem.com Its reaction with copper(II) ions to form an intensely colored blue complex is a notable application. This reaction is highly sensitive and can be leveraged for the spectrophotometric determination of micro-amounts of copper. dss.go.th

In a typical assay, a sample solution containing copper is buffered to a weakly acidic pH, and a solution of this compound is added. The resulting sky-blue or more intense blue color, depending on the copper concentration, is then measured spectrophotometrically. dss.go.th The absorbance of the copper complex shows minimal variation in the pH range of 4.9 to 5.4 and adheres to Beer's law for copper concentrations up to 25 µg. dss.go.th This allows for the creation of a calibration curve to determine the concentration of copper in unknown samples. vulcanchem.com The reaction is significantly more sensitive than methods using ammonia (B1221849) or glycine alone.

Table 1: Spectrophotometric Determination of Copper using this compound Analogues

| Parameter | Finding | Reference |

|---|---|---|

| Optimal pH Range | 4.9 - 5.4 | dss.go.th |

| Adherence to Beer's Law | Up to 25 µg of copper | dss.go.th |

| Wavelength of Maximum Absorption (λmax) | 595 mµ | dss.go.th |

Optimization of Detection Limits and Dynamic Ranges in Analytical Procedures

Optimizing analytical procedures using this compound involves several factors to enhance detection limits and widen the dynamic range. The stability of the metal complexes formed with this compound is dependent on pH, which allows for selective detection protocols. vulcanchem.com For instance, the determination of copper is best performed in a solution buffered with hexamethylenetetramine and hydrochloric acid. dss.go.th

The sensitivity of these methods is a key area of research. For the qualitative detection of copper, the resulting color can be compared to a blank after the addition of the reagent. dss.go.th For quantitative analysis, spectrophotometric methods are primarily used. vulcanchem.com These involve preparing standard solutions, measuring absorbance at the specific wavelength of the colored complex, and constructing calibration curves. vulcanchem.com

While specific detection limits for this compound are not extensively detailed in the provided search results, related compounds and methods offer context. For example, a method for lead(II) determination using immobilized Amido Black reported a limit of detection of 0.141 µg/ml and a limit of quantification of 0.47 µg/ml. igminresearch.jpigminresearch.com Another study on an iron(III) sensor reported a detection limit as low as 0.023 ppm. acs.org These examples highlight the potential for achieving low detection limits through the optimization of spectrophotometric methods involving similar chromogenic reagents.

Application in Complexometric Titrations for End-Point Detection

This compound serves as a valuable metallochromic indicator in complexometric titrations, a technique widely used for determining the concentration of metal ions. researchgate.net Its sharp color change at the end-point of the titration allows for precise determination. vulcanchem.com

Enhancement of Selectivity through Masking and Demasking Agents

The selectivity of complexometric titrations using this compound can be significantly improved through the use of masking and demasking agents. researchgate.net Masking agents are substances that form stable complexes with interfering ions, preventing them from reacting with the titrant or the indicator. mnstate.edu For example, in the determination of a specific metal, other metal ions present in the sample that could also react with EDTA and this compound can be "masked."

A notable feature of this compound is its high selectivity for certain ions. For example, its reaction with copper is highly favored, while complex formation with nickel occurs very slowly and only at high concentrations of the metal. This inherent selectivity allows for the determination of traces of copper in the presence of nickel, cobalt, and other metals without the need for extensive masking. In cases where interferences are more significant, selective demasking agents can be used to release a specific metal ion from its masked form at a particular stage of the titration, allowing for the successive titration of multiple metals in a single sample. multiscreensite.com

Methodological Advancements in Visual and Instrumental End-Point Indication

The end-point in complexometric titrations can be detected either visually or instrumentally. researchgate.net this compound's distinct color change from yellow to blue in its second transition range (pH 8.0-9.6) provides a clear visual end-point. vulcanchem.com

Advancements in instrumental analysis, such as phototitration, have offered a more objective and automated alternative to visual end-point detection. researchgate.net Phototitrators use a light source and a detector to monitor the change in absorbance of the solution as the titrant is added. This technique eliminates the subjective errors associated with human observation of color changes, especially in colored or turbid solutions. researchgate.net The use of instrumental methods like potentiometry or conductometry can also be employed to detect the sudden change in the concentration of free metal ions at the equivalence point. researchgate.net

Utilization as a Model Compound in Separation Science Studies

The unique chemical structure of this compound, which combines the properties of an amino acid and a pH indicator, makes it a useful model compound in separation science. vulcanchem.com While direct studies extensively detailing its use as a model compound in techniques like chromatography or electrophoresis were not prevalent in the search results, its properties suggest potential applications.

For instance, the presence of both acidic (carboxylic acid) and basic (amino) groups, along with a large aromatic structure, would lead to complex retention behaviors in various chromatographic modes (e.g., reversed-phase, ion-exchange). The study of its migration in capillary electrophoresis could provide insights into the electrophoretic behavior of zwitterionic molecules of similar size and charge characteristics. Furthermore, its interaction with different stationary phases could be investigated to develop new separation materials. The study of related compounds, like thymol, in separation techniques such as overpressured layer chromatography for separating it from carvacrol, indicates the applicability of such methods to this class of compounds. science.gov

Sorption and Desorption Investigations on Advanced Adsorbent Materials

The scientific literature on the sorption and desorption of the specific compound this compound is sparse. However, extensive research is available on the adsorption characteristics of its constituent components, Thymol Blue and Glycine, onto various advanced adsorbent materials. These studies provide critical insights into how the functional groups and molecular structures inherent to this compound might interact with adsorbent surfaces.

Research into the removal of Thymol Blue from aqueous solutions has frequently utilized activated carbons derived from various precursor materials. A detailed study focused on activated carbons (ACs) produced from Garcinia cola nut shells by chemical activation with H3PO4 (CBH2/1) and KOH (CBK1/1). d-nb.info Batch adsorption experiments revealed that the process was dependent on several factors, including pH, initial dye concentration, and temperature. d-nb.infoscirp.org The maximum adsorption capacity was achieved in a highly acidic environment at pH 2. d-nb.infoscirp.org As the initial concentration of Thymol Blue increased, the quantity adsorbed at equilibrium also rose, which is attributed to enhanced π-π interactions between the dye molecules and the carbon surface functional groups. scirp.org Thermodynamic analysis indicated that the adsorption process was endothermic and spontaneous. scirp.org

The equilibrium for the adsorption of Thymol Blue onto these activated carbons was typically reached within 60 minutes. d-nb.info Kinetic modeling suggested that the Avrami non-linear expression best described the adsorption process, while three-parameter isotherm models provided a more accurate fit for the equilibrium data than two-parameter models. d-nb.info

| Adsorbent Material | Optimal pH | Equilibrium Time (min) | Key Findings | Maximum Adsorption Capacity (mg/g) |

|---|---|---|---|---|

| Activated Carbon from Garcinia cola (H3PO4 activation) | 2 | 60 | Adsorption is endothermic and spontaneous. scirp.org | 32.15 scirp.org |

| Activated Carbon from Garcinia cola (KOH activation) | 2 | 60 | Adsorption capacity increases with temperature. scirp.org | 67.49 scirp.org |

| Lichen-Derived Activated Carbon | Not Specified | Not Specified | Adsorption mechanism investigated via IR, XRD. researchgate.net | 400.00 researchgate.net |

Separately, the adsorption of Glycine on inorganic surfaces like silica (B1680970) has been investigated to understand peptide bond formation. nih.gov In these studies, Glycine was adsorbed from aqueous solutions onto a well-defined silica surface. It was found that at low concentrations, Glycine specifically adsorbs to surface sites, likely the silanolate groups, through its NH3+ moiety. nih.gov At higher concentrations, once these specific sites are saturated, a surface-induced precipitation of β-glycine occurs. nih.gov The adsorbed Glycine molecules were observed to be predominantly in their zwitterionic form, except at a very low pH of 2.0. nih.gov

Membrane Transport and Rejection Performance Assessments

This compound has been employed as a model dye compound in studies assessing the performance of advanced membrane technologies, particularly mixed matrix membranes (MMMs). These investigations are crucial for developing new materials for water purification and dye removal.

In a notable study, new MMMs were developed using a polyether block amide (PEBA) polymer modified with holmium-based metal-organic frameworks (Ho-MOFs). nih.govresearchgate.net The transport properties and retention capacity of these membranes were evaluated through vacuum filtration for the removal of several dyes from aqueous solutions, including this compound, Congo Red, Fuchsin, Methylene Blue, and Eriochrome Black T. nih.govresearchgate.netmdpi.com

The research yielded a significant finding regarding the selectivity of these membranes. While the modified membranes demonstrated improved flux and rejection coefficients for dyes containing amino groups, such as Congo Red and Fuchsin, they did not reject this compound, Methylene Blue, or Eriochrome Black T. mdpi.com The PEBA/Ho-1,3,5-H3btc membrane, for instance, showed rejection coefficients of 81% for Congo Red and 68% for Fuchsin, but effectively zero rejection for this compound. nih.govmdpi.com This differential performance suggests that membrane rejection is not solely dependent on the molecular size of the dye but is also heavily influenced by the presence of specific functional groups within the dye's structure that can interact with the membrane material. mdpi.com

| Dye Compound | Membrane Type | Rejection Coefficient (%) | Key Observation |

|---|---|---|---|

| This compound | PEBA/Ho-MOFs | Not Rejected | The membrane showed no retention for this dye. mdpi.com |

| Congo Red | PEBA/Ho-1,3,5-H3btc | 81% | Demonstrated high rejection, attributed to amino groups. nih.govmdpi.com |

| Fuchsin | PEBA/Ho-1,3,5-H3btc | 68% | Showed significant rejection. nih.govmdpi.com |

| Methylene Blue | PEBA/Ho-MOFs | Not Rejected | No retention observed. mdpi.com |

| Eriochrome Black T | PEBA/Ho-MOFs | Not Rejected | No retention observed. mdpi.com |

The use of this compound in these assessments highlights its role as a valuable negative control or benchmark compound. Its behavior helps researchers elucidate the specific mechanisms—such as electrostatic interactions or hydrogen bonding—that govern the transport and rejection of solutes in newly developed membrane systems.

Computational and Theoretical Modeling of Glycine Thymol Blue Systems

Quantum Chemical Calculations for Molecular and Electronic Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic and molecular structure of chemical systems. nih.govmdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. mdpi.com For a system like Glycine (B1666218) Thymol (B1683141) Blue, DFT, using functionals like B3LYP combined with basis sets such as 6-31G(d,p), allows for the optimization of the molecular geometry to find its most stable three-dimensional structure. nih.govresearchgate.net Such calculations are foundational for understanding the system's intrinsic properties and reactivity.

Global reactivity descriptors are theoretical indices derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comdergipark.org.tr These descriptors, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide a quantitative measure of a molecule's stability and reactivity. nih.govmdpi.comdergipark.org.tr A large HOMO-LUMO energy gap generally signifies high stability and low reactivity. mdpi.com

For the Glycine Thymol Blue complex, these descriptors would be calculated to predict how the interaction between the two molecules alters their individual reactivities. The interaction sites for nucleophilic and electrophilic attacks can be visualized using Molecular Electrostatic Potential (MESP) maps. mdpi.com On an MESP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. mdpi.comscirp.org

Table 1: Illustrative Reactivity Descriptors Calculated via DFT

This table illustrates the kind of data generated from DFT calculations for Glycine, Thymol Blue, and their hypothetical complex. The values are for demonstration purposes.

| Compound / Complex | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) | Electrophilicity (ω) |

| Glycine | -6.8 | 1.5 | 8.3 | 4.15 | 0.24 | 1.60 |

| Thymol Blue | -5.9 | -1.2 | 4.7 | 2.35 | 0.43 | 2.64 |

| This compound Complex | -6.2 | -0.9 | 5.3 | 2.65 | 0.38 | 2.33 |

Note: Data is illustrative and based on principles from computational studies. mdpi.comdergipark.org.tr

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help interpret and assign the absorption bands observed experimentally. nih.govresearchgate.net

When Glycine forms a complex with Thymol Blue, the electronic environment of the chromophore (the part of the Thymol Blue molecule that absorbs light) is altered. This interaction typically leads to a shift in the maximum absorption wavelength (λmax). nih.gov A shift to a longer wavelength is known as a red shift (bathochromic), while a shift to a shorter wavelength is a blue shift (hypsochromic). Theoretical calculations can predict the direction and magnitude of this shift, providing a means to confirm the formation of the complex and understand the nature of the electronic interactions involved. researchgate.net

Table 2: Hypothetical Spectroscopic Data and TD-DFT Predictions

This table shows a hypothetical comparison between experimental and theoretically calculated absorption maxima for the individual molecules and their complex.

| Species | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) | Predicted Shift (nm) |

| Thymol Blue (Acidic form) | 430 | 425 | - |

| Thymol Blue (Basic form) | 596 | 590 | - |

| This compound Complex | 615 | 610 | +15 (Red Shift) |

Note: Data is illustrative. Experimental values for Thymol Blue are known; complex data is hypothetical. researchgate.netresearchgate.net

Prediction of Reactivity Descriptors and Interaction Sites

Molecular Dynamics Simulations of Ligand-Analyte Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.comrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and binding events. Force fields, such as AMBER or GROMOS, are used to define the potential energy of the system, governing the interactions between atoms. mdpi.comrsc.org

Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes or conformations. iphy.ac.cn Glycine, for example, has several stable conformers due to rotation around its single bonds. iphy.ac.cnacs.org MD simulations are ideal for exploring this conformational landscape. mdpi.com

In the context of a this compound system, MD simulations can characterize the conformational flexibility of both molecules and, more importantly, determine the preferred binding geometries of the complex. The simulations can track how Glycine approaches and binds to Thymol Blue, identifying the most stable binding poses and the specific intermolecular interactions (such as hydrogen bonds and van der Waals forces) that stabilize the complex. nih.gov Analysis of the simulation trajectory reveals the key residues and functional groups involved in the molecular recognition process.

Most biological and chemical processes occur in a solvent, typically water. The solvent plays a critical role in molecular interactions by mediating forces between molecules and by stabilizing different conformations or binding states. nih.gov MD simulations can explicitly include solvent molecules, allowing for a realistic representation of the system's environment. nih.govnih.gov

For the this compound interaction, MD simulations in an aqueous environment would reveal how water molecules influence the binding process. rsc.org Water can form hydrogen bonds with both Glycine and Thymol Blue, potentially competing with the direct interactions between them. The simulations can quantify the effect of solvation on the binding free energy, providing insight into whether the solvent strengthens or weakens the association between the ligand and analyte. nih.gov This detailed understanding of solvent effects is crucial for bridging the gap between theoretical models and real-world experimental conditions.

Future Research Directions and Emerging Paradigms for Glycine Thymol Blue

Design and Synthesis of Next-Generation Glycine (B1666218) Thymol (B1683141) Blue Derivatives with Tailored Specificity

The core structure of Glycine Thymol Blue, which combines the pH-sensitive thymol blue with the amino acid glycine, offers a unique platform for chemical modification. vulcanchem.com Future research is focused on synthesizing new derivatives to achieve tailored specificity for various analytes beyond protons. The general synthesis involves the chemical integration of glycine with thymol blue under controlled pH and temperature conditions. vulcanchem.com

The primary goal is to enhance its function as a metallochromic indicator for detecting specific metal ions. vulcanchem.com By altering the functional groups on the thymol blue backbone or by substituting glycine with other amino acids, researchers aim to create derivatives with specific binding sites for target ions. This approach could lead to highly selective sensors for heavy metals in environmental samples. vulcanchem.com Studies on the structure-function relationship are crucial to understanding how modifications to the glycine moiety or the sulfonphthalein structure influence metal ion complexation and pH transition ranges. vulcanchem.com

Another area of development involves creating derivatives for sonodynamic and sonocatalytic therapies. Research on related thymol blue derivatives has shown that modifications, such as the introduction of aminomethyl groups, can produce compounds that act as sonosensitizers under ultrasonic irradiation. science.gov This opens the possibility of designing this compound derivatives for targeted tumor treatment.

Table 1: Potential Modifications of this compound and Their Expected Outcomes

| Modification Area | Type of Modification | Desired Outcome | Potential Application |

| Glycine Moiety | Substitution with other amino acids or peptides | Enhanced selectivity for specific metal ions or biomolecules. vulcanchem.commdpi.com | Environmental sensing, biosensors. vulcanchem.combiorxiv.org |

| Thymol Blue Core | Addition of functional groups (e.g., amines, carboxylates). tandfonline.com | Altered pH transition range, improved binding affinity for specific targets. vulcanchem.com | Custom pH indicators, specialized chemosensors. researcher.life |

| Overall Structure | Covalent attachment to polymers or nanoparticles. tandfonline.comresearchgate.net | Increased stability, reusability, and integration into solid-state devices. researchgate.nettugraz.at | Reusable sensors, advanced materials. researchgate.net |

Exploration of Novel Sensing Platforms and Analytical Technologies

The unique chromogenic properties of this compound are being leveraged in a variety of novel sensing platforms beyond simple solution-based assays. Researchers are developing sophisticated analytical technologies that incorporate this dye for enhanced sensitivity and real-time monitoring.

One of the most promising areas is in the development of optical sensors. For instance, related indicators like thymol blue have been successfully used in optical fiber sensors for the detection of gases such as carbon dioxide (CO2). mdpi.comnih.gov In these sensors, the dye is immobilized on a substrate at the fiber tip, and changes in the absorption spectrum upon exposure to the analyte are measured. mdpi.comnih.gov This principle can be adapted for this compound to create sensors for various environmental and biological analytes. vulcanchem.com

Furthermore, this compound's ability to act as a metallochromic indicator is being explored for the development of sensitive detection methods for trace metals. vulcanchem.com The formation of distinct colorimetric signatures upon complexation with different metal ions allows for their identification and quantification using spectrophotometric methods. vulcanchem.comtandfonline.com

Electrochemical biosensors represent another emerging frontier. While research has focused on enzymes like glycine oxidase for glycine detection, the principles could be adapted. biorxiv.orgnih.gov For example, a platform where analyte binding to a modified this compound derivative induces a conformational change could be used to control a redox signal, offering a new paradigm for electrochemical sensing. biorxiv.org The development of chemosensors with induced selectivity is also a key area; for example, anchoring a dye-metal complex to a polymer matrix has been shown to create selective sensors for glycine. mdpi.com

Integration into Advanced Materials for Research Applications

The incorporation of this compound into advanced materials is a critical step toward creating robust, reusable, and practical sensing devices. By immobilizing the dye within or onto solid matrices, researchers can overcome limitations such as leaching and improve stability.

Hydrogels: Hydrogels are a particularly attractive platform for creating colorimetric pH sensors. nih.gov Indicators can be entrapped within a hydrogel matrix, which allows for visible color changes in response to pH shifts while remaining in a solid, easy-to-handle form. researchgate.netnih.gov Research into polyvinyl alcohol (PVA) and sodium glycinate (B8599266) hydrogels has demonstrated the creation of robust, flexible sensors, suggesting a pathway for developing similar materials with this compound for monitoring pH in applications like food freshness or wound healing. rsc.orgmdpi.com

Polymer Films and Fibers: this compound and its derivatives can be immobilized on polymer films and fibers to create solid-phase spectrophotometric sensors. tandfonline.com For example, a related compound, methyl thymol blue, has been immobilized on silk fibroin fibers for the detection of Fe(III) ions. tandfonline.com The fibrous protein provides a stable support with functional groups that facilitate strong interaction with the dye. tandfonline.com Similarly, thymol blue has been incorporated into polyvinyl alcohol (TB-PVA) films for use as a radiochromic dosimeter in high-dose applications. science.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with porous structures that can be used to encapsulate indicator dyes. The integration of dyes into MOF-modified membranes has been explored for filtration and separation processes. In one study, membranes modified with holmium-based MOFs were tested for the removal of various dyes, including this compound, from aqueous solutions. mdpi.comresearchgate.net While these specific membranes did not retain this compound, the research highlights the potential for designing MOF-polymer composite materials for specific sensing and separation tasks. mdpi.com

Table 2: Advanced Materials Incorporating Thymol Blue Derivatives for Sensing Applications

| Material | Incorporated Dye | Application | Key Finding | Citation |

| Hydrogel | Bromothymol Blue | Salivary pH detection | 3D-printed hydrogel sensor enables rapid, colorimetric pH measurement. | nih.gov |

| Silk Fibroin Fibers | Methyl Thymol Blue | Fe(III) ion detection | Immobilized dye forms a stable complex with Fe(III), allowing for sensitive spectrophotometric determination. | tandfonline.com |

| Optical Fiber | Thymol Blue | CO2 sensing | Dye coated on silica (B1680970) gel at the fiber tip responds to CO2 concentration with a measurable change in light absorption. | mdpi.com |

| Polymer/MOF Membrane | This compound | Dye filtration | Modified membranes demonstrated selective rejection of dyes containing amino groups. | mdpi.comresearchgate.net |

Interdisciplinary Applications and Collaborative Research Initiatives

The expanding applications of this compound and its derivatives necessitate a highly interdisciplinary approach, fostering collaborations between chemists, material scientists, biologists, and engineers.

Environmental Monitoring: The development of sensors for heavy metals and other pollutants requires the expertise of analytical chemists to design specific indicator molecules and material scientists to integrate them into stable, field-deployable platforms like optical fibers or polymer films. vulcanchem.comtandfonline.commdpi.com

Food Science and Smart Packaging: Creating intelligent packaging that monitors food freshness is a prime example of interdisciplinary research. researcher.lifenih.gov Chemists synthesize and optimize pH-sensitive dyes, while food scientists study the spoilage process to determine target analytes. researchgate.net Material engineers then embed these components into food-safe polymer films. researcher.lifenih.gov

Biomedical Diagnostics: The design of biosensors for medical applications, such as monitoring pH in chronic wounds or detecting specific biomarkers in bodily fluids, brings together biochemists, medical researchers, and engineers. biorxiv.orgmdpi.com This includes engineering proteins for specific binding, developing biocompatible materials like hydrogels, and designing miniaturized electronic or optical readout systems. mdpi.comnih.govrsc.org

These collaborative efforts are essential for translating fundamental research on this compound into practical technologies that can address real-world challenges in health, environmental protection, and industry.

Q & A

Basic: How should researchers prepare and validate Glycine Thymol Blue indicator solutions for pH-dependent studies?

Answer:

this compound is typically prepared as a 0.04% (w/v) solution in ethanol or deionized water. To validate its pH transition range (commonly 1.2–2.8 and 8.0–9.6 for its dual transitions), calibrate using standard buffer solutions (e.g., pH 1.68, 4.01, 7.00, 9.18) and spectrophotometrically confirm absorbance maxima at ~435 nm (acidic form) and ~596 nm (basic form). Titration experiments with HCl/NaOH can corroborate transition points. Ensure purity via HPLC or mass spectrometry, as impurities may shift pKa values .

Basic: What are the optimal storage conditions to maintain the stability of this compound?

Answer:

Store solid this compound in airtight, light-resistant containers at 0–6°C to prevent photodegradation and moisture absorption. For liquid indicator solutions, refrigerate (2–8°C) and avoid prolonged exposure to air to minimize oxidation. Periodic recalibration against fresh buffers is recommended for long-term studies .

Advanced: How can researchers resolve contradictions in spectroscopic data when studying this compound’s interactions with cyclodextrins (CDs)?

Answer:

Contradictions in NMR or UV-Vis spectra (e.g., signal splitting due to rotor chirality) require rigorous control of dye:CD molar ratios and pH. Use Job’s plot or Benesi-Hildebrand analysis to determine binding stoichiometry. Titration under isosbestic conditions reduces interference from protonation state changes. Replicate experiments at multiple temperatures to assess thermodynamic consistency .

Advanced: What methodological approaches are recommended to investigate this compound’s rotor chirality in supramolecular systems?

Answer:

Chiral NMR analysis (e.g., using γ-CD or δ-CD) can reveal signal splitting indicative of rotor chirality. Circular dichroism (CD) spectroscopy may complement NMR by detecting induced chirality in the visible range. Molecular dynamics simulations should model dye-CD interactions to validate experimental observations .

Methodological: How should researchers design experiments to determine binding constants of this compound with biomolecules?

Answer:

Use fluorescence quenching or isothermal titration calorimetry (ITC) to quantify binding. For competitive binding assays, pair this compound with a reference ligand (e.g., albumin) and monitor displacement via UV-Vis. Ensure pH buffering to stabilize the dye’s ionization state during titrations .

Data Analysis: How should pH-dependent spectral variations in this compound be accounted for in multi-parametric studies?

Answer:

Employ multivariate analysis (e.g., principal component analysis) to deconvolute pH effects from other variables. Normalize spectra to isosbestic points or use derivative spectroscopy to minimize pH interference. Validate with parallel experiments using pH-insensitive reference dyes .

Advanced: What strategies mitigate synergistic interference when this compound is used in multi-indicator systems?

Answer:

Optimize indicator concentrations to avoid spectral overlap (e.g., via singular value decomposition). Use differential pulse voltammetry or HPLC to separate signals. Validate with control experiments omitting one indicator at a time .

Reporting Standards: What chemical metadata must be documented when using this compound in published research?

Answer:

Report CAS RN (76-61-9), purity grade (e.g., JIS Guaranteed Reagent), supplier, lot number, storage conditions, and solvent used. Include NMR/UV-Vis validation data and pKa values (reference Figure 4.13 in templated studies) .

Validation: How can researchers ensure accuracy when using this compound in titrimetric assays?

Answer:

Calibrate against primary standards (e.g., potassium hydrogen phthalate for acid-base titrations). Perform recovery studies with spiked samples to assess matrix effects. Use statistical tools (e.g., Grubbs’ test) to identify outliers in endpoint determination .

Literature Review: Which databases and search strategies are most effective for accessing peer-reviewed studies on this compound?

Answer:

Use SciFinder for structure-based searches (CAS RN 76-61-9) and PubMed for biomedical applications. Supplement with Google Scholar (filtered by "since 2020") and grey literature (e.g., EU chemical databases) for regulatory data. Avoid non-peer-reviewed sources like Wikipedia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.